

Technical Guide: 2-Hydroxynonanoic Acid – Structural Dynamics, Synthesis, and Bio- Application[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Hydroxynonanoic acid

CAS No.: 70215-04-2

Cat. No.: B1233570

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Executive Summary

2-Hydroxynonanoic acid (2-HNA), also known as

-hydroxypelargonic acid, is a nine-carbon saturated fatty acid characterized by a hydroxyl group at the alpha position (C2).[1] As a medium-chain alpha-hydroxy acid (AHA), it occupies a critical niche between short-chain cosmetic AHAs (like glycolic acid) and long-chain sphingolipid components.[1]

This guide provides a comprehensive technical analysis of 2-HNA, detailing its physicochemical properties, validated synthesis protocols, metabolic significance in

-oxidation, and emerging applications in transdermal drug delivery.[1]

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]

Molecular Framework

2-HNA consists of a hydrophobic octyl tail and a hydrophilic

-hydroxy-carboxylate headgroup.^[1] This amphiphilic structure grants it unique surfactant properties and the ability to intercalate into lipid bilayers, functioning as a permeation enhancer.

Property	Value	Notes
IUPAC Name	2-Hydroxynonanoic acid	
CAS Number	70215-04-2 (racemic)	45266-52-5 (R-isomer)
Molecular Formula		
Molecular Weight	174.24 g/mol	
pKa	~3.86	More acidic than nonanoic acid (pKa ~4. ^[1] ^[2] 96) due to the electron-withdrawing -OH group. ^[1]
Melting Point	68–70 °C	Solid at room temperature; slightly higher than 2-hydroxyoctanoic acid (66–68 °C). ^[1]
LogP	~2.6	Moderate lipophilicity; ideal for stratum corneum partitioning. ^[1]
Solubility	Low in water; Soluble in MeOH, , DMSO	Requires organic co-solvent for aqueous formulation. ^[1]

Stereochemistry

The C2 carbon is a chiral center. Biological systems (e.g., sphingolipids) typically utilize the (R)-enantiomer, synthesized via specific fatty acid 2-hydroxylases (FA2H). Synthetic preparations via standard bromination yield a racemic (R/S) mixture.

Synthesis & Production Protocols

Chemical Synthesis: Hell-Volhard-Zelinsky (HVZ) Route

The industrial standard for synthesizing 2-HNA is the alpha-bromination of nonanoic acid followed by hydrolytic displacement.^[1] This method is robust but requires careful handling of corrosive intermediates.

Reaction Scheme:

- Bromination: Nonanoic acid +

/

2-Bromononanoyl bromide.
- Esterification/Hydrolysis: 2-Bromononanoyl bromide +

2-Bromononanoic acid.^[1]
- Hydrolysis: 2-Bromononanoic acid +

/

2-Hydroxynonanoic acid.^[1]

Detailed Protocol (Lab Scale)

- Reagents: Nonanoic acid (1 eq), Red Phosphorus (0.03 eq) or (cat.), Bromine (, 1.1 eq).
- Bromination: Heat nonanoic acid with catalyst to 80°C. Add bromine dropwise over 2 hours. Maintain temperature at 85-90°C for 4 hours post-addition to ensure mono-bromination at the alpha position.
- Hydrolysis: Quench the reaction mixture into ice water to obtain crude 2-bromononanoic acid. Reflux this intermediate with 10% aqueous

or

for 6 hours.

- Workup: Acidify with dilute

to pH 1. Extract with ethyl acetate (

), Wash organic layer with brine, dry over

, and concentrate.

- Purification: Recrystallize from hexane/ethyl acetate to yield white crystalline 2-HNA.

Synthesis Workflow Visualization



Figure 1: Chemical Synthesis of 2-Hydroxynonanoic Acid via HVZ Pathway

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Figure 1: Step-by-step chemical synthesis workflow for 2-HNA.

Biological Significance: The α -Oxidation Pathway[1] [8]

While

α -oxidation is the primary metabolic route for fatty acids,

α -oxidation is the obligate pathway for 2-HNA formation and degradation, particularly in the peroxisome. This pathway is critical for processing fatty acids that cannot directly undergo

α -oxidation (e.g., phytanic acid) or for synthesizing specific signaling lipids.

Mechanism

- Hydroxylation: Fatty Acid 2-Hydroxylase (FA2H) introduces the hydroxyl group at C2.
- Cleavage: 2-Hydroxyacyl-CoA lyase (HACL1) cleaves the C1-C2 bond.[1]

- Product: This yields a fatty aldehyde (n-1 carbons) and formyl-CoA, effectively shortening the chain by one carbon.

Metabolic Pathway Diagram

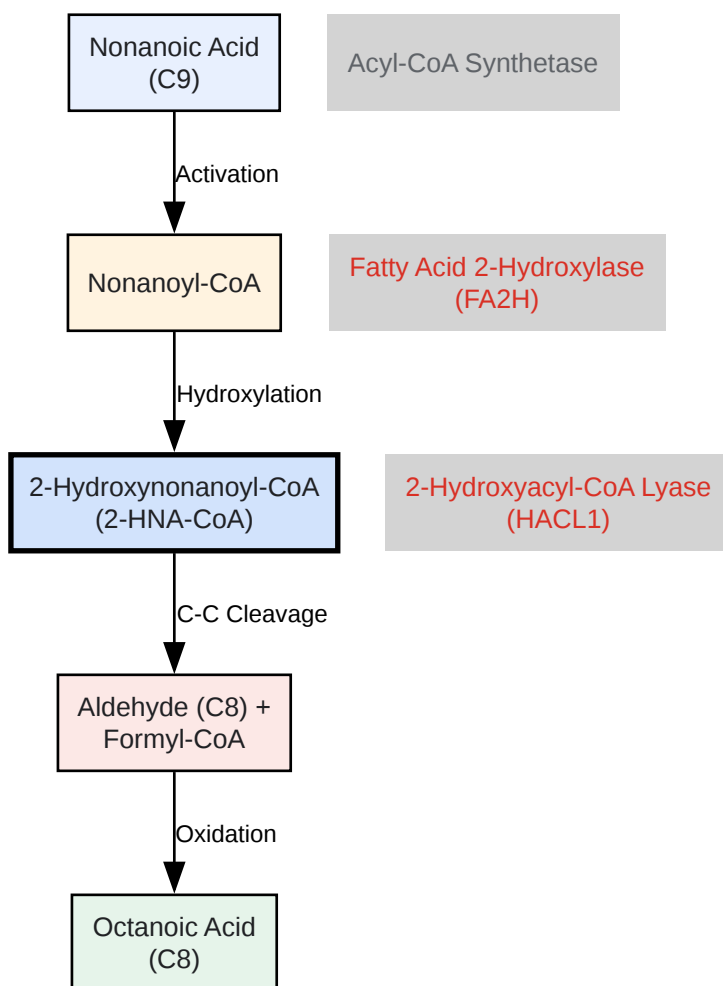


Figure 2: Peroxisomal Alpha-Oxidation Pathway involving 2-HNA

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Figure 2: The role of 2-HNA as a central intermediate in the alpha-oxidation pathway.[1][3][4][5][6]

Analytical Characterization

To validate the synthesis or extraction of 2-HNA, the following analytical signatures are definitive.

Proton NMR (¹H-NMR)

The alpha-proton is the diagnostic signal, shifted downfield by the adjacent oxygen and carbonyl group.

Proton Environment	Chemical Shift (, ppm)	Multiplicity	Integration
-CH(OH)-COOH (-H)	4.15 – 4.25	dd or t	1H
-CH(OH)-CH - (-H)	1.60 – 1.85	Multiplet	2H
Bulk -CH -	1.25 – 1.40	Broad Singlet	10H
Terminal -CH	0.88	Triplet	3H

Mass Spectrometry (GC-MS)

Derivatization (TMS ester/ether) is required for volatile GC analysis.

- Derivative: Bis(trimethylsilyl)-2-hydroxynonanoate.[1]
- Key Fragments (EI, 70eV):
 - m/z 73:
(Base peak for TMS).
 - m/z ~318: Molecular Ion () for di-TMS derivative.
 - Alpha-Cleavage: Loss of -COOTMS group is a dominant fragmentation pathway.[1]

Applications in Drug Development

Transdermal Permeation Enhancer

2-HNA acts as a potent permeation enhancer for transdermal drug delivery systems (TDDS). Its mechanism involves lipid fluidization.

- Mechanism: The 2-hydroxy group allows the molecule to anchor at the polar interface of the stratum corneum lipid bilayer, while the C9 tail disrupts the packing of ceramides and fatty acids.
- Efficacy: Studies on homologous AHAs show that medium-chain derivatives (C8-C10) offer an optimal balance between lipophilicity (for penetration) and polarity (for headgroup disruption), often outperforming short-chain AHAs like lactic acid for lipophilic drugs.[1]

Biomarker Potential

Elevated levels of 2-hydroxy fatty acids are associated with peroxisomal disorders (e.g., Zellweger spectrum disorders) where

-oxidation is impaired.[1] 2-HNA quantification in plasma or urine can serve as a secondary metabolic marker.

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